

Application Notes and Protocols for Fluorometric Caspase-4 Assay

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Compound of Interest		
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These application notes provide a detailed protocol for the measurement of caspase-4 activity in cell lysates and purified preparations using a fluorometric assay. This assay is a sensitive and convenient tool for studying the roles of caspase-4 in apoptosis and inflammation, as well as for screening potential inhibitors.

Introduction

Caspase-4, a member of the cysteine-aspartic acid protease (caspase) family, plays a crucial role in inflammatory responses and apoptosis.[1][2] As an inflammatory caspase, it is a key component of the non-canonical inflammasome pathway, which is activated by intracellular lipopolysaccharide (LPS) from Gram-negative bacteria.[3][4] Upon activation, caspase-4 can cleave Gasdermin D (GSDMD), leading to a form of inflammatory cell death known as pyroptosis.[5][6] It can also be involved in the activation of other caspases and the execution phase of apoptosis.[1]

The fluorometric assay described here provides a straightforward method for quantifying caspase-4 activity.[7][8][9] The principle of this assay is based on the specific recognition and cleavage of the tetrapeptide substrate Leu-Glu-Val-Asp (LEVD) conjugated to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC).[7][8] The uncleaved substrate, LEVD-AFC, emits blue light (λ as λ 400 nm).[8] When cleaved by active caspase-4, the free



AFC molecule is released and emits a yellow-green fluorescence (λ max \approx 505 nm).[7][8] The intensity of this fluorescence is directly proportional to the caspase-4 activity in the sample.

Materials and Reagents

Below is a summary of the typical materials and reagents required for the fluorometric caspase-4 assay. Concentrations and volumes may be adjusted based on specific experimental needs.



Component	Description	Storage
Cell Lysis Buffer	A buffer designed to lyse cells and release cytosolic contents, including caspases.	4°C
2X Reaction Buffer	A buffered solution that provides the optimal pH and ionic strength for caspase-4 activity. It is typically supplemented with DTT just before use.	4°C
Caspase-4 Substrate (LEVD-AFC)	The fluorogenic substrate for caspase-4. Supplied as a 1 mM stock solution in DMSO.	-20°C (protect from light)
Dithiothreitol (DTT)	A reducing agent added to the reaction buffer to maintain the active state of the caspase enzyme. Supplied as a 1 M stock solution.	-20°C
Positive Control	Purified active caspase-4 enzyme can be used as a positive control to ensure the assay is working correctly.	-80°C
96-well Microplate	A black, clear-bottom 96-well plate is recommended for fluorescence measurements to minimize background fluorescence and well-to-well crosstalk.	Room Temperature
Fluorometric Microplate Reader	A plate reader capable of excitation at ~400 nm and emission detection at ~505 nm.	N/A



Experimental Protocols

This section provides a step-by-step guide for performing the fluorometric caspase-4 assay.

Part 1: Sample Preparation

- Induction of Caspase-4 Activity: Treat cells with the desired stimulus to induce apoptosis or inflammation. An untreated cell population should be included as a negative control.
- · Cell Harvesting:
 - For adherent cells, gently scrape or trypsinize the cells from the culture vessel.
 - For suspension cells, collect the cells by centrifugation.
- Cell Lysis:
 - Pellet 2-5 x 10⁶ cells by centrifugation at 600 x g for 5 minutes at 4°C.[7][8]
 - Wash the cell pellet once with ice-cold PBS and centrifuge again.
 - Resuspend the cell pellet in 50 μL of chilled Cell Lysis Buffer.[7][8]
 - Incubate the cell suspension on ice for 10 minutes.[7][8]
 - Centrifuge the lysate at 10,000 x g for 1 minute at 4°C to pellet cellular debris.[10]
 - Transfer the supernatant (cytosolic extract) to a new, pre-chilled microcentrifuge tube. This supernatant contains the active caspase-4. The lysate can be used immediately or stored at -80°C for future use.

Part 2: Assay Procedure

- Prepare 2X Reaction Buffer with DTT: For each reaction, you will need 50 μL of 2X Reaction Buffer. Immediately before use, add DTT to the required volume of 2X Reaction Buffer to a final concentration of 10 mM (e.g., add 10 μL of 1 M DTT to 1 mL of 2X Reaction Buffer).[7]
 [8]
- Set up the Assay Plate:



- Add 50 μL of the prepared cell lysate to each well of a 96-well microplate.
- Include a blank control well containing 50 μL of Cell Lysis Buffer without cell lysate to measure background fluorescence.
- If using a positive control, add 1-2 units of purified active caspase-4 to a well containing 50
 μL of Cell Lysis Buffer.
- Add Reaction Buffer: Add 50 μL of the 2X Reaction Buffer with DTT to each well containing the cell lysate, blank, and positive control.[7][8]
- Add Caspase-4 Substrate: Add 5 μ L of the 1 mM LEVD-AFC substrate to each well to achieve a final concentration of 50 μ M.[7][8]
- Incubation: Mix the contents of the wells gently. Incubate the plate at 37°C for 1-2 hours, protected from light.[7][8][10]
- Fluorescence Measurement: Measure the fluorescence intensity using a fluorometric microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[7][8]

Data Analysis

The activity of caspase-4 is proportional to the fluorescence signal. The results are typically expressed as a fold-increase in caspase activity in the induced sample compared to the uninduced control.

- Subtract Background: Subtract the fluorescence value of the blank from all sample readings.
- Calculate Fold-Increase: Divide the background-subtracted fluorescence of the induced sample by the background-subtracted fluorescence of the uninduced control.

Fold-Increase = (Fluorescence of Induced Sample - Fluorescence of Blank) / (Fluorescence of Uninduced Control - Fluorescence of Blank)

Quantitative Data Summary



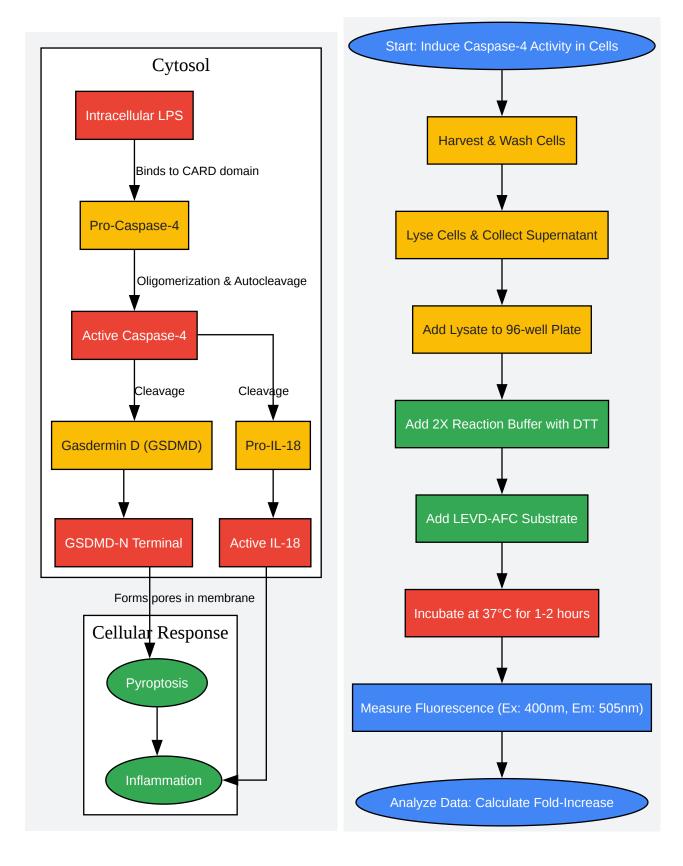
The following table provides a summary of the key quantitative parameters for the fluorometric caspase-4 assay.

Parameter	Value
Number of Cells per Assay	2 - 5 x 10^6
Cell Lysis Buffer Volume	50 μL
Cell Lysate Volume per Well	50 μL
2X Reaction Buffer Volume per Well	50 μL
DTT Final Concentration	10 mM
LEVD-AFC Stock Concentration	1 mM
LEVD-AFC Final Concentration	50 μΜ
Incubation Time	1 - 2 hours
Incubation Temperature	37°C
Excitation Wavelength	400 nm
Emission Wavelength	505 nm

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the caspase-4 signaling pathway and the experimental workflow for the fluorometric assay.





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